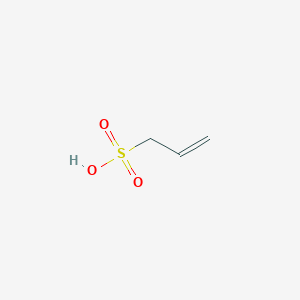

2-Propene-1-sulfonic acid

説明

Overview of the Chemical Compound's Significance in Contemporary Research

2-Propene-1-sulfonic acid, also known as allylsulfonic acid, is an organosulfur compound that has garnered significant attention in contemporary research due to its versatile chemical properties. solubilityofthings.com Its importance is particularly pronounced in polymer chemistry, where it serves as a valuable comonomer. solubilityofthings.com The incorporation of this compound into polymer chains introduces sulfonic acid functional groups, which can impart desirable characteristics such as ion exchange capabilities, improved dyeability, and enhanced thermal stability to the resulting polymers. atamanchemicals.combloomtechz.com

The sodium salt of this compound, sodium allylsulfonate, is widely utilized in various industrial and academic research settings. atamanchemicals.com It is a key component in the production of acrylic fibers, where it acts as a third monomer to enhance the affinity of the fibers for dyes. atamanchemicals.comgoogle.com Furthermore, its polymers and copolymers are employed as high-molecular-weight electrolytes, brighteners in electroplating, and additives in water-based drilling muds. atamanchemicals.comgoogle.com Recent research has also explored its use in the development of biomaterials, such as hydrogels, and as a component in electrolytes for energy storage devices like batteries and supercapacitors. solubilityofthings.com

Historical Context of Research and Development Trajectories

The development of synthetic routes to allylic sulfonic acids and their derivatives has been a subject of interest for many years. Early methods for producing the sodium salt of 2-methyl-2-propene-1-sulfonic acid, a related compound, involved the reaction of allyl chloride or methyl chloride with sodium sulfite. google.com However, these processes were often plagued by the formation of significant amounts of inorganic salt byproducts, necessitating complex purification procedures. google.com

Later advancements in the mid-20th century focused on the sulfonation of olefins. For instance, the synthesis of 2-methyl-2-propene-1-sulfonic acid was first reported in 1935 by Hans Meerwein, who utilized fuming sulfuric acid as the sulfonating agent. bloomtechz.com Subsequent improvements by DuPont researchers in 1943 involved the addition of sodium sulfate to yield a more stable sodium salt. bloomtechz.com The development of spectroscopic techniques like infrared spectroscopy and nuclear magnetic resonance in the 1950s further aided in the characterization and understanding of these compounds. bloomtechz.com More recent research has focused on developing more efficient and selective catalytic methods for the synthesis of allylic sulfonic acids, such as palladium-catalyzed allylic sulfonations. researchgate.net

Fundamental Structural Elements and Their Influence on Reactivity

The structure of this compound is characterized by two key functional groups: a terminal alkene (the allyl group) and a sulfonic acid group. solubilityofthings.com This unique combination dictates its chemical reactivity and utility.

Allyl Group: The carbon-carbon double bond in the allyl group allows the molecule to readily participate in polymerization reactions, particularly free-radical polymerization. solubilityofthings.com This makes it an excellent monomer for the synthesis of a wide variety of polymers.

Sulfonic Acid Group: The sulfonic acid group (-SO3H) is a strong acid, making the compound highly polar and water-soluble. solubilityofthings.com This group can form hydrogen bonds and participate in ionic interactions, which is crucial for its role in modifying polymer properties and its application in areas like ion exchange and as an electrolyte component. solubilityofthings.comspecialchem.com The sulfonic acid group is also an excellent leaving group in various organic reactions. solubilityofthings.com

The interplay between the reactive double bond and the highly polar sulfonic acid group makes this compound a versatile building block in organic synthesis and materials science. solubilityofthings.com

Interdisciplinary Research Domains Involving this compound

The unique properties of this compound and its derivatives have led to their application in a diverse range of interdisciplinary research fields:

Polymer and Materials Science: This is the most prominent field of application. It is used as a comonomer to create functional polymers with enhanced properties for textiles, coatings, adhesives, and superplasticizers for concrete. atamanchemicals.combloomtechz.comwikipedia.org Its homopolymers and copolymers are also investigated for use in membranes for filtration and fuel cells. wikipedia.org

Water Treatment: Polymers containing this compound are utilized as flocculants, scale inhibitors, and dispersants in water treatment processes due to their ionic nature and ability to interact with mineral salts. atamanchemicals.comatamanchemicals.com

Biomedical Applications: Research is being conducted on the use of this compound-based polymers in biomaterials. For example, they have been investigated for their potential in creating hydrogels for tissue engineering and as components in drug delivery systems. solubilityofthings.combloomtechz.com Studies have also explored the bacterial adhesion properties of surfaces coated with copolymers containing its derivatives. researchgate.net

Electrochemistry: The compound and its polymers are finding use in energy storage technologies as electrolytes for batteries and supercapacitors, and as brighteners in electroplating baths to improve metal deposition. solubilityofthings.comatamanchemicals.comatamankimya.com

Oil and Gas Industry: Copolymers containing this compound derivatives are employed in drilling muds as fluid loss inhibitors, friction reducers, and scale inhibitors, particularly in high-temperature and high-salinity environments. google.comatamanchemicals.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound | Sodium 2-propene-1-sulfonate |

|---|---|---|

| Molecular Formula | C₃H₆O₃S nih.gov | C₃H₅NaO₃S nih.gov |

| Molecular Weight | 122.15 g/mol nih.gov | 144.13 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid or crystalline solid solubilityofthings.com | White crystalline powder chemicalbook.comthermofisher.com |

| Solubility in Water | Highly soluble solubilityofthings.com | Soluble bloomtechz.com |

| Melting Point | 61.00 °C solubilityofthings.com | >300 °C (decomposes) sigmaaldrich.com |

Table 2: Key Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Function |

|---|---|---|

| Polymer Chemistry | Comonomer in acrylic fiber production | Improves dyeability, heat resistance, and feel atamanchemicals.com |

| Water Treatment | Monomer for corrosion and scale inhibitors, flocculants | Introduces ionic charges for interaction with minerals atamanchemicals.com |

| Electrochemistry | Brightener in electroplating baths | Enhances metal distribution and ductility atamankimya.com |

| Construction | Component of polycarboxylate superplasticizers | Acts as a chain transfer agent, improves dispersion atamanchemicals.com |

| Biomedical Research | Anionic monomer in copolymer studies | Investigates cell-surface interactions sigmaaldrich.comlookchem.com |

特性

IUPAC Name |

prop-2-ene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-2-3-7(4,5)6/h2H,1,3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIIBRHUICCMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58548-19-9 | |

| Record name | Poly(allylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58548-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6047024 | |

| Record name | 2-Propene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-80-0 | |

| Record name | 2-Propene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-ene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Propene-1-sulfonic Acid and its Derivatives

Two principal methods have been established for the synthesis of this compound and its salts: sulfonation reactions using sulfur trioxide complexes and the reaction of allyl halides with sulfite compounds. atamanchemicals.comgoogle.com

One common industrial method for producing salts of alkene sulfonic acids, such as the sodium salt of 2-methyl-2-propene-1-sulfonic acid, involves the reaction of an olefin with a sulfur trioxide (SO₃) complex. google.com This process typically includes the following steps:

Complex Formation: Sulfur trioxide is complexed with a Lewis base, such as dimethylformamide (DMF) or dioxane, in an inert halogenated solvent like ethylene dichloride. atamanchemicals.comgoogle.com This moderates the reactivity of the highly electrophilic SO₃.

Sulfonation: The olefin, for instance, isobutylene, is then introduced to the reaction mixture, where it reacts with the SO₃ complex. google.com

Neutralization: The resulting sulfonic acid is subsequently neutralized with a base, commonly aqueous sodium hydroxide, to yield the corresponding sulfonate salt. atamanchemicals.comgoogle.com

The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts. ijsr.net

An alternative and widely used synthetic route is the reaction of an allyl halide, such as allyl chloride, with a sulfite salt, typically sodium sulfite. atamanchemicals.comgoogle.comnih.gov This reaction, known as sulfonato-de-halogenation or the Strecker reaction, proceeds via a nucleophilic substitution mechanism. libretexts.orgscribd.comlibretexts.org The sulfite ion acts as the nucleophile, displacing the halide from the allyl substrate to form the carbon-sulfur bond of the sulfonate. libretexts.orglibretexts.org

This method is frequently employed for the production of sodium allyl sulfonate (the sodium salt of this compound). nih.govatamanchemicals.com The reaction is typically carried out in an aqueous medium. atamanchemicals.com

Sulfonation Reactions Utilizing Sulfur Trioxide Complexes

Advanced Synthetic Strategies for Purity Enhancement and Yield Optimization

Industrial applications often demand high-purity alkene sulfonic acids and their salts. Consequently, significant research has focused on optimizing synthetic processes to control impurity profiles and maximize product yields.

Impurities in the final product can arise from various sources, including side reactions and residual starting materials or catalysts. In the sulfonation of olefins with SO₃, potential impurities include sulfones and colored byproducts resulting from uncontrolled side reactions. google.comvut.cz

Key strategies to control impurity profiles include:

Use of High-Purity Reagents: Utilizing distilled sulfur trioxide that is substantially free from iron can significantly reduce the iron content in the final product. google.com

Removal of Unreacted Reagents: Removing unreacted SO₃ vapors before the introduction of the olefin can prevent vapor-phase sulfonation, which often leads to the formation of black-colored byproducts. google.com

Controlled Neutralization: Using a base with a low iron content (e.g., 0-20 ppm) for neutralization helps maintain the purity of the final sulfonate salt. google.com

Purification by Precipitation: Impurities can be separated from the aqueous layer by precipitation in a non-solvent, such as methanol. google.com

In the synthesis involving allyl halides and sulfites, common impurities include unreacted starting materials and inorganic salts like sodium chloride. atamanchemicals.com Purification often involves evaporation, extraction with alcohol, and subsequent crystallization. atamanchemicals.com

Recent advancements have focused on developing more efficient and cleaner synthetic methods. One patented process for producing high-purity 2-methyl-2-propene-1-sulfonic acid, sodium salt, with very low iron content and high yield (over 94%), emphasizes the importance of using distilled, iron-free sulfur trioxide and removing unreacted SO₃ before the sulfonation step. google.com This method results in a product with purity exceeding 99.7%. google.com

Another approach to obtaining high-purity alpha-olefin sulfonates involves a specific workup procedure after sulfonation. scispace.com This method includes hydrolyzing the sulfonated solution, followed by aqueous extraction to separate the water-soluble alkene sulfonic acid from less soluble byproducts like sultones. scispace.comgoogle.com This simple and convenient method can yield high-purity products. scispace.com

The following table summarizes the yield and purity data from an advanced synthesis of sodium 2-methyl-2-propene-1-sulfonate:

| Parameter | Value |

| Yield (on Isobutylene) | 94.8% |

| Purity | 99.8% |

| Iron Content | 0.43 ppm |

| Appearance | Very white |

| Color (5% solution, APHA scale) | 7 |

| Data sourced from a patented process for high-purity production. google.com |

Control of Impurity Profiles in Industrial and Laboratory Syntheses

Derivatization Reactions and Functional Group Transformations

The sulfonic acid group and the allyl double bond in this compound allow for a variety of derivatization reactions and functional group transformations. These reactions are essential for creating new molecules with specific properties.

The sulfonic acid group (-SO₃H) is a strong acid and can be readily converted into several derivatives: atamanchemicals.com

Sulfonate Salts: Neutralization with a base (e.g., NaOH, Na₂CO₃) yields the corresponding sulfonate salt. atamanchemicals.comchemicalbook.com

Sulfonyl Halides: Reaction with reagents like phosphorus pentachloride can convert the sulfonic acid into a sulfonyl chloride. atamanchemicals.comsigmaaldrich.com

Sulfonamides: Sulfonyl halides can further react with amines to form sulfonamides. atamanchemicals.com

Sulfonate Esters: Reaction with alcohols can produce sulfonate esters. atamanchemicals.com

The allyl group's carbon-carbon double bond is also reactive and can participate in various addition and polymerization reactions. solubilityofthings.com this compound and its salts are used as comonomers in polymerization processes, for example, with acrylonitrile to produce dyeable acrylic fibers. google.com

Derivatization is also a key technique in the analysis of sulfonic acids. For gas chromatography, polar compounds like sulfonic acids are often converted into more volatile derivatives, such as esters (alkylation), to facilitate analysis. research-solution.comresearchgate.net

Esterification of the Sulfonic Acid Moiety

The conversion of the sulfonic acid group in this compound and related compounds into sulfonate esters is a significant transformation. These esters are valuable as monomers, particularly for creating copolymers with improved characteristics such as dyeability. google.com

One common and efficient method for esterification involves the acylation of the sulfonic acid using an acid chloride in the presence of a base. mdpi.com In a typical procedure, the sulfonic acid is suspended in a solvent like ethyl acetate, followed by the addition of an excess of the appropriate acid chloride. A base, such as triethylamine, is then added to neutralize the generated HCl and drive the reaction to completion. mdpi.com The reaction mixture is typically stirred overnight, after which the solvent is removed to isolate the ester product. mdpi.com

An alternative pathway for synthesizing sulfonic acid esters, particularly lower alkyl esters, avoids the need to first create a sulfonyl chloride. google.com This method involves reacting the free sulfonic acid with reagents such as an ester of phosphoric acid or an adduct formed between a strong acid ester (like dimethyl sulfate) and an amide (like dimethylformamide). google.com This approach is noted as being less cumbersome and hazardous than the traditional two-step process involving toxic chlorinating agents. google.com For instance, 2-methyl-2-propenesulfonic acid can be effectively esterified using this method. google.com

Table 1: Representative Esterification of a Sulfonic Acid This table illustrates a general method applicable to the esterification of sulfonic acids.

| Parameter | Description | Source |

| Starting Material | Primary alcoholic or phenolic sulfonic acid | mdpi.com |

| Acylating Agent | Acid Chloride (e.g., Benzoyl chloride) | mdpi.com |

| Solvent | Ethyl Acetate | mdpi.com |

| Base | Triethylamine | mdpi.com |

| Reaction Time | ~12 hours | mdpi.com |

| Outcome | Formation of the corresponding sulfonate ester | mdpi.com |

Double-Bond Isomerization Studies in Alkenesulfonic Acids (Acid- and Base-Catalyzed)

The position of the double bond in alkenesulfonic acids like this compound can be changed through isomerization, a reaction that can be catalyzed by either acids or bases. researchgate.net this compound is a β,γ-unsaturated sulfonic acid, and under specific conditions, it can be converted into its more thermodynamically stable isomer, 1-propene-1-sulfonic acid, which is an α,β-unsaturated sulfonic acid. researchgate.net

Acid-Catalyzed Isomerization In the presence of a strong acid catalyst, such as concentrated sulfuric acid, the isomerization process is initiated by the protonation of the double bond. researchgate.netlsu.edu This forms a secondary carbocation intermediate. lsu.eduhep.com.cn A subsequent hydride shift can occur, moving the positive charge and leading to the reformation of the double bond in a more stable, conjugated position relative to the sulfonate group. lsu.edu The interconversion between this compound and 1-propene-1-sulfonic acid can be achieved in concentrated sulfuric acid. researchgate.net Research indicates that the equilibration of this compound and the hydrogen sulfate of 2-propanol-1-sulfonic acid in sulfuric acid is a much faster process than their equilibration with 1-propene-1-sulfonic acid, suggesting the involvement of intramolecular catalysis. researchgate.net

Base-Catalyzed Isomerization Base-catalyzed isomerization provides an alternative route for shifting the double bond. The interconversion between 1- and 2-propene-1-sulfonic acids can be accomplished by heating at 100°C in a 1N sodium hydroxide solution. researchgate.net This process is generally much slower than the hydrogen-deuterium exchange of the α-hydrogens. researchgate.net The mechanism under basic conditions involves the abstraction of a proton to form a carbanionic intermediate, which then gets reprotonated at a different position to yield the isomerized product.

Table 2: Equilibrium Data for Isomeric Alkenesulfonic Acids This table presents the equilibrium distribution between isomeric forms of unsaturated sulfonic acids.

| Isomer System | Conditions | Equilibrium Composition | Source |

| α,β- vs. β,γ-Unsaturated Sulfonic Acids | Base-catalyzed | Equilibrium constants have been reported, generally favoring the conjugated α,β-isomer. | researchgate.net |

| 1-Propene-1-sulfonic acid vs. This compound | Acid (H₂SO₄) or Base (1N NaOH, 100°C) | Interconversion is achievable, leading to an equilibrium mixture of both isomers. | researchgate.net |

Formation of Homologous and Analogous Sulfonic Acid Compounds

This compound serves as a foundational structure for the synthesis of related sulfonic acid compounds, including those in the same homologous series and structural analogs with tailored properties.

Homologous Compounds Homologous sulfonic acids, which differ by one or more repeating units (like a -CH₂- group), can be synthesized through various methods. A prominent example is 2-methyl-2-propene-1-sulfonic acid, a homolog of this compound. google.comacs.org This compound and its sodium salt are significant in industrial applications, particularly as comonomers in the production of acrylic fibers to improve their dye affinity. google.com The synthesis of its sodium salt can be achieved by reacting a complex of sulfur trioxide and a Lewis base (like dimethylformamide) with isobutylene, followed by neutralization. google.com Another established method involves the reaction of sodium sulfite with methallyl chloride. google.com

Analogous Compounds Analogous compounds can be created by copolymerizing this compound (or its salt, sodium allyl sulfonate) with other unsaturated monomers. google.com This strategy is used to produce new polymers with specific functionalities. For example, novel copolymers have been prepared by reacting salts of this compound with salts of ethenesulfonic acid (vinylsulfonic acid). google.com This copolymerization is typically carried out in an aqueous solution using free-radical initiators. google.com The resulting copolymers, which incorporate both allyl and vinyl sulfonate units, have demonstrated utility as dispersants for clays in paper coatings and in latex stabilization. google.com The ratio of the two sulfonate monomers can be varied to control the properties of the final copolymer. google.com

Polymerization and Copolymerization Studies

Homopolymerization Characteristics of 2-Propene-1-Sulfonic Acid

The self-polymerization of this compound and its salts has been a subject of scientific inquiry, particularly concerning the reaction kinetics and the properties of the resulting polymer.

The homopolymerization of sodium 2-propene-1-sulfonate (SAS) demonstrates a first-order dependence on the concentration of the initiator and a three-halves-order dependence on the monomer concentration. atamanchemicals.com This kinetic behavior is attributed to a process known as degradative chain transfer involving the SAS monomer. atamanchemicals.com Homopolymers of 2-methyl-2-propene-1-sulfonic acid, sodium salt are utilized as high molecular weight electrolytes. google.com For these applications, a high-purity starting material is essential to produce a colorless, highly soluble polymer with a high molecular weight. google.com

In the context of graft copolymerization, the formation of homopolymers is often an undesirable side reaction that needs to be minimized. Research has shown that the incorporation of 2-methyl-2-propene-1-sulfonic acid, sodium salt, can effectively reduce homopolymerization during the graft copolymerization of methyl methacrylate onto jute fibers. nih.govguidechem.comsigmaaldrich.comsigmaaldrich.cnresearchgate.netchemicalbook.comsigmaaldrich.com This suppression of homopolymer formation facilitates the desired grafting reaction. nih.govresearchgate.net

Studies on the graft copolymerization of methacrylic acid and acrylic acid onto jute fiber using a preirradiation method highlighted the critical role of 2-methyl-2-propene-1-sulfonic acid, sodium salt (MPSA). researchgate.net At certain concentrations of MPSA, specifically below 3.16 × 10⁻² mol l⁻¹ for methacrylic acid and 6.32 × 10⁻² mol l⁻¹ for acrylic acid, significant homopolymerization occurred, forming a gel in the reaction medium that hindered the graft copolymerization process. researchgate.net

Mechanistic Investigations of Homopolymer Formation

Copolymerization with Vinyl and Acrylic Monomers

This compound and its salts are frequently employed as comonomers in polymerization reactions with a variety of vinyl and acrylic monomers. google.comatamanchemicals.com This copolymerization is a key strategy for modifying the properties of the resulting polymers.

Sodium 2-propene-1-sulfonate is widely used as a third monomer in the production of acrylic fibers, particularly in wet polyacrylonitrile processes. atamanchemicals.com Its inclusion significantly improves several key properties of the fibers, including their dyeability, heat resistance, hand feel, and ease of weaving. atamanchemicals.combloomtechz.com The sulfonic acid group acts as a dye site, enhancing the affinity of the acrylic fibers for dyes and leading to faster color absorption, strong fastness, and bright colors. atamanchemicals.combloomtechz.comatamankimya.comatamankimya.com

The copolymerization of acrylonitrile with sodium 2-propene-1-sulfonate has been studied under various conditions. The monomer reactivity ratios for acrylonitrile (r1) and sodium 2-propene-1-sulfonate (r2) were determined to be r1 = 1.00 ± 0.01 and r2 = 0.38 ± 0.02 in dimethyl sulfoxide (DMSO) at pH 7. atamanchemicals.com The rates of copolymerization of acrylonitrile and sodium 2-propene-1-sulfonate tend to decrease as the content of the sulfonate monomer increases. atamanchemicals.com

Table 1: Impact of Sodium 2-Propene-1-Sulfonate on Acrylonitrile Fiber Properties

| Property | Enhancement |

| Dyeability | Improved affinity for dyes, faster color absorption, strong fastness, bright colors. atamanchemicals.combloomtechz.comatamankimya.comatamankimya.com |

| Heat Resistance | Increased. atamanchemicals.combloomtechz.com |

| Hand Feel / Flexibility | Improved. atamanchemicals.comatamankimya.com |

| Weaving / Spinnability | Eased. atamanchemicals.combloomtechz.com |

This compound and its sodium salt can be copolymerized with a range of other monomers, including acrylic acid, acrylamide, and maleic anhydride. atamanchemicals.comatamankimya.com These copolymers find applications in various fields, such as water treatment, where they act as corrosion and scale inhibitors. atamanchemicals.comatamankimya.com For instance, copolymers with acrylic acid, acrylamide, and maleic anhydride exhibit good scale inhibition effects for calcium phosphate, zinc salts, and calcium carbonate. atamanchemicals.comatamankimya.com

The copolymerization of maleic anhydride with monomers like acrylic acid and (meth)propylene sulfonic acid (sodium) has been explored. google.com Additionally, research has focused on synthesizing polymeric binders for paper coating through the radical copolymerization of acrylic acid with maleic anhydride and with 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS). scirp.org Copolymers of acrylic acid and AMPS are noted for their high calcium tolerance and effectiveness in inhibiting calcium phosphate, calcium carbonate, and zinc scale. atamankimya.com

This compound serves as a functional monomer, introducing specific properties into the resulting polymer. solubilityofthings.com The sulfonic acid group imparts ionic character and hydrophilicity. atamankimya.com This functionality is leveraged in numerous applications. For example, it is used as a comonomer to create polymers for water treatment, acting as dispersants and fluid loss agents, particularly in high-temperature and high-salt environments. atamanchemicals.comatamankimya.com It also functions as a reactive monomer in the production of polymers and surfactants. guidechem.com

In the synthesis of acrylic fibers, it acts as a dyesite monomer. atamankimya.comatamankimya.com Furthermore, its incorporation can increase the water solubility of thermosetting acrylic resins and coating dispersants. atamanchemicals.comatamankimya.com

Copolymerization with Acrylic Acid, Acrylamide, and Maleic Anhydride

Graft Copolymerization Research

Graft copolymerization is a powerful technique for modifying the properties of a base polymer by attaching side chains of a different polymer. This compound and its derivatives have been extensively studied in this context.

Lignocellulosic materials, such as jute fibers, are abundant and renewable, but their application can be limited by properties like high water absorption. researchgate.net Graft copolymerization with monomers like methyl methacrylate (MMA) can enhance their properties. researchgate.net Research has demonstrated that UV-radiation-induced graft copolymerization of MMA onto jute fiber can be effectively carried out using a preirradiation method. researchgate.netresearchgate.net In these studies, 2-methyl-2-propene-1-sulfonic acid sodium salt has been successfully used to suppress the undesirable formation of homopolymers during the grafting process. researchgate.netsigmaaldrich.comresearchgate.net This allows for a more efficient grafting reaction, leading to modified lignocellulosic fibers with improved characteristics. researchgate.net The process involves irradiating the jute fiber before introducing the monomer solution, which contains an emulsifier to create a stable mixture of the monomer in water. researchgate.netresearchgate.net

The effectiveness of the grafting process is influenced by several factors, as detailed in the table below.

| Parameter | Optimal Condition/Observation |

| Radiation Time | Increasing radiation time generally leads to a higher degree of grafting. |

| Reaction Temperature | The optimal temperature for achieving maximum grafting is typically in the range of 70-80°C. researchgate.net |

| Monomer Concentration | The concentration of the monomer in the emulsion affects the grafting efficiency. |

| Reaction Time | Optimal reaction times for maximum grafting have been found to be between 3 and 5 hours. researchgate.net |

This table summarizes the key parameters influencing the photoinduced grafting of methyl methacrylate onto lignocellulosic fibers, with the inclusion of 2-methyl-2-propene-1-sulfonic acid sodium salt to control homopolymerization. researchgate.netresearchgate.netresearchgate.net

The introduction of this compound or its derivatives into a polymer backbone through grafting significantly alters the material's properties. For instance, grafting hydrophilic monomers onto polymer substrates can impart polyelectrolyte behavior. weebly.com This is particularly evident in the increased viscosity of aqueous solutions containing these grafted copolymers. weebly.com

The presence of the sulfonic acid groups enhances the interaction of the polymer with polar solvents, leading to increased swelling. weebly.com For example, polyamide films grafted with poly(methyl acrylate) or poly(methyl methacrylate) exhibit greater swelling in solvents like DMSO, DMF, and pyridine compared to the ungrafted polyamide. weebly.com This modification can also improve other textile performance characteristics, such as dyeability and moisture retention. researchgate.net In the case of jute fibers grafted with MMA, a significant decrease in hydrophilicity, by up to 61%, has been observed, which is a desirable outcome for many textile applications. researchgate.net

Photoinduced Grafting onto Lignocellulosic Substrates

Development of Specialized Polymeric Architectures

The versatility of this compound extends to the synthesis of polymers with complex and specialized architectures, designed for specific high-performance applications.

Homopolymers and copolymers of this compound and its homologues, such as 2-Methyl-2-propene-1-sulfonic acid sodium salt, are recognized as superior high molecular weight electrolytes. atamanchemicals.comgoogle.com The synthesis of these polymers often requires high-purity monomers to achieve a colorless, water-soluble polymer with a high molecular weight. google.com These polyelectrolytes are crucial in various applications, including their use as brighteners in electroplating and as additives in water-based drilling muds. atamanchemicals.comgoogle.com

Research into the synthesis of such polyelectrolytes has explored various polymerization techniques. For example, inverse emulsion polymerization of acrylamide and 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) has been optimized to produce high molecular weight nanostructured polymers. researchgate.net These polymers demonstrate excellent stability at high temperatures and in high salinity environments, making them suitable for demanding applications like enhanced oil recovery. researchgate.net

This compound and its sodium salt are key components in the production of high water-absorbing resins. atamanchemicals.comatamanchemicals.comatamankimya.com These superabsorbent polymers are capable of absorbing and retaining large amounts of liquid relative to their own mass. They are synthesized by polymerizing this compound with other monomers like sodium acrylate, acrylamide, and maleic anhydride. atamanchemicals.comatamankimya.comatamankimya.com The resulting copolymers find use in various fields, including electronics and materials processing. atamanchemicals.comatamanchemicals.comatamankimya.com For instance, they can be used to create materials that improve soil quality by enhancing the absorption of ammonium and nitrate ions. atamanchemicals.comatamankimya.com

The properties of these water-absorbing resins can be tailored by controlling the copolymer composition. The inclusion of the sulfonic acid group from this compound is critical for imparting the high water-absorption capacity.

The use of this compound derivatives as chain transfer agents is a key strategy in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the synthesis of polymers with well-defined architectures and low polydispersity. researchgate.net

Advanced Applications in Materials Science Research

Polymeric Materials for Textile and Fiber Modification

The inclusion of 2-propene-1-sulfonic acid as a comonomer in the production of synthetic fibers, particularly acrylics, significantly enhances their properties. The sulfonic acid group acts as a dye-receptive site, improving the affinity of the fibers for cationic (basic) dyes.

Enhancement of Dye Affinity and Thermal Resistance in Acrylic Fibers

Acrylic fibers, which are polymers based on polyacrylonitrile, inherently lack sufficient dye sites. To address this, this compound (often as its sodium salt) is introduced as a third monomer during the polymerization process. atamanchemicals.comnih.gov The sulfonic acid groups incorporated into the polymer chain provide anionic sites that strongly attract cationic dyes. researchgate.net This results in several benefits:

Improved Dyeability: The presence of sulfonic acid groups allows for faster and more efficient dyeing processes, leading to vibrant and deeply colored fibers. atamanchemicals.comatamanchemicals.com

Enhanced Color Fastness: The strong ionic interaction between the dye and the fiber results in excellent wash fastness and resistance to fading. atamanchemicals.comatamanchemicals.com

Increased Thermal Resistance: The incorporation of this monomer can also improve the thermal stability of the acrylic fibers. atamanchemicals.comatamanchemicals.com

The use of this compound and its derivatives as a comonomer is a standard industry practice to produce dyeable acrylic fibers with desirable characteristics. nih.govgoogle.com

Innovations in Water Treatment and Scale Inhibition Materials

The sulfonic acid group in polymers derived from this compound plays a crucial role in water treatment applications, particularly in preventing the formation of mineral scale and dispersing particulates in aqueous systems.

Elucidation of Scale Inhibition Mechanisms for Metal Salts (e.g., Calcium Phosphate, Carbonates)

Polymers containing this compound are effective scale inhibitors for various mineral salts, including calcium carbonate and calcium phosphate. atamanchemicals.comatamanchemicals.com The mechanism of inhibition is multifaceted:

Threshold Inhibition: The polymer molecules interfere with the nucleation and growth of mineral salt crystals, preventing them from reaching a size where they precipitate out of solution.

Crystal Distortion: The sulfonic acid groups on the polymer chain adsorb onto the growing crystal surfaces, distorting their lattice structure and inhibiting further growth. This is a known mechanism for sulfonate-containing polymers in preventing calcium carbonate and calcium sulfate scale. researchgate.netresearchgate.net

Dispersion: The polymers also act as dispersants, keeping any formed microcrystals suspended in the water and preventing them from agglomerating and depositing on surfaces. atamanchemicals.com

Copolymers of this compound with other monomers like acrylic acid and acrylamide have demonstrated good scale inhibition effects against calcium phosphate and calcium carbonate. atamanchemicals.comatamanchemicals.com

Design of Advanced Dispersants for Aqueous Systems

The dispersant properties of polymers derived from this compound are valuable in various industrial aqueous systems. The sulfonic acid groups provide strong anionic charges to the polymer backbone, which helps to disperse solid particles and prevent their agglomeration. atamanchemicals.comgoogle.com

These polymers are effective dispersants for:

Clays: In applications like paper coating, copolymers of vinylsulfonic acid and allylsulfonic acid salts have been found to be effective dispersants for clays. google.com

Pigments: In the paint and coatings industry, these polymers can be used to produce thermosetting acrylic resins and coating dispersants, increasing the water solubility and stability of the formulation. atamankimya.com

Oilfield Applications: In drilling muds, copolymers containing this compound can act as dispersants and fluid loss agents, particularly in high-temperature and high-salt environments. atamanchemicals.comatamankimya.com

Engineering of Construction Chemical Additives

In the construction industry, this compound finds a critical application in the formulation of high-performance concrete admixtures known as polycarboxylate superplasticizers (PCEs).

Application as a Chain Transfer Agent in Polycarboxylate Superplasticizers

Polycarboxylate superplasticizers are essential for producing high-strength and high-flowability concrete. The molecular architecture of the PCE polymer is crucial for its performance. This compound (or its sodium salt) can be used as a chain transfer agent during the polymerization of PCEs. atamanchemicals.comatamankimya.com

The role of a chain transfer agent is to control the molecular weight and the degree of polymerization of the polymer chains. spiedigitallibrary.org By incorporating this compound, manufacturers can:

Regulate Molecular Weight: Achieve a more controlled and often lower molecular weight distribution, which can influence the dispersing efficiency of the PCE. researchgate.net

This allows for the precise engineering of PCEs with tailored properties to meet the specific demands of modern concrete technology.

Contributions to Surface Chemistry and Tribology

This compound and its derivatives are instrumental in modifying surface properties and improving the tribological performance of materials. Its applications range from enhancing the finish of electroplated metals to reducing wear in mechanical systems.

Formulation of Brighteners for Electroplating Processes

The sodium salt of this compound, commonly known as sodium allyl sulfonate (SAS), is a key component in electroplating baths, particularly for nickel plating. nih.govatamankimya.comatamanchemicals.commallakchemicals.com It functions as a basic or auxiliary brightener, an additive that refines the grain structure of the deposited metal to create a smooth, highly reflective surface. atamankimya.comatamanchemicals.compengnuochemical.comatamanchemicals.com

The primary role of SAS in an electroplating bath is to improve the brightness, ductility (the ability to be deformed without losing toughness), and metal distribution across the plated surface. atamankimya.com It is often used in conjunction with other additives to achieve a desired finish. atamankimya.commallakchemicals.com The sulfonic acid group in the molecule is believed to adsorb onto the cathode surface during deposition. This adsorption modifies the local current density and influences the crystal growth of the metal, preventing the formation of large, coarse grains that would result in a dull or matte finish. Research on related sulfonic acids, such as 3-mercapto-1-propane sulfonic acid (MPSA) in copper electroplating, suggests that these additives can act as accelerators, activating the electrodeposition process and leading to bright, level deposits. researchgate.net The incorporation of SAS helps to ensure a uniform and ductile plating layer. atamanchemicals.com

| Parameter | Function/Effect of this compound, sodium salt (SAS) | Source |

|---|---|---|

| Role | Basic or assistant brightener in electroplating baths. | atamankimya.comatamanchemicals.compengnuochemical.com |

| Primary Application | Formulations for nickel electroplating. | nih.govatamankimya.commallakchemicals.com |

| Effect on Finish | Improves brightness, leading to a mirror-like finish. | researchgate.net |

| Mechanical Properties | Enhances the ductility and uniformity of the metal coating. | atamankimya.comatamanchemicals.com |

| Mechanism | Adsorbs onto the cathode to influence metal crystal growth and improve current distribution. | researchgate.net |

Development of Lubricating and Anti-Wear Additives

Homopolymers and copolymers derived from this compound and its homologues, such as 2-methyl-2-propene-1-sulfonic acid, serve as effective lubricating and anti-wear additives. atamanchemicals.comgoogle.com These polymers function as high-molecular-weight electrolytes that can be incorporated into lubricating formulations, particularly for water-based drilling muds. atamanchemicals.comgoogle.com

The presence of the sulfonic acid group imparts polarity to the polymer, allowing it to form a protective film on metal surfaces. This film acts as a barrier between moving parts, reducing direct metal-to-metal contact and thereby minimizing friction and wear. The effectiveness of such additives is often evaluated by comparing the tribological properties of a base lubricant with and without the additive. While specific performance data for this compound-based polymers is proprietary to manufacturers, research on related sulfur-containing compounds demonstrates significant improvements in anti-wear properties, typically measured by a reduction in the wear scar diameter on test pieces in a tribometer. researchgate.net The polymers can also be used for general lubrication and as mold-unloading agents. atamanchemicals.com

| Additive Type | Function | Application Area | Source |

|---|---|---|---|

| Homopolymers/Copolymers of this compound | Anti-wear and lubricating additive. | Water-based drilling muds. | atamanchemicals.comgoogle.com |

| Polymers of this compound | Lubricating and mold unloading agent. | Industrial applications. | atamanchemicals.com |

Agricultural Materials Science Research

In agricultural science, polymers derived from this compound are investigated for their potential to improve soil quality and enhance the efficiency of fertilizers. These materials are part of a class of "smart" polymers designed to respond to their environment. acs.org

Polymeric Formulations for Soil Conditioning and Nutrient Absorption

This compound and its derivatives are used as monomers in the synthesis of superabsorbent polymers (SAPs) and hydrogels for agricultural applications. acs.orgatamanchemicals.com These polymers, often created by copolymerizing the sulfonic acid monomer with others like acrylic acid or acrylamide, can absorb and retain large volumes of water. acs.orgmdpi.com When mixed into soil, these hydrogels act as soil conditioners, improving soil structure, increasing water retention capacity, and promoting better root development. atamanchemicals.commdpi.com

Furthermore, these polymeric formulations can enhance nutrient absorption by plants. For instance, copolymers of sodium allyl sulfonate have been shown to improve the ability of red soil to absorb ammonium and nitrate ions from fertilizers. atamanchemicals.comatamankimya.com The anionic sulfonic acid groups in the polymer chain can chelate essential metal ions and control the release of nutrients, making them available to plants over a longer period. acs.org This controlled-release mechanism increases fertilizer efficiency and reduces nutrient runoff, which is environmentally beneficial. Research into related monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) confirms the utility of sulfonate-containing polymers in creating smart materials for the controlled release of fertilizers. acs.org

| Polymer Formulation | Monomers | Application | Function | Source |

|---|---|---|---|---|

| Superabsorbent Hydrogel | This compound, Acrylic Acid, Acrylamide | Soil Conditioning | Improves soil structure and water retention. | acs.orgatamanchemicals.commdpi.com |

| Anionic Copolymer | Sodium Allyl Sulfonate, Sodium Acrylate, Styrene-acrylic emulsion | Nutrient Management | Strengthens absorption of ammonium and nitrate ions in soil. | atamanchemicals.comatamankimya.com |

| Cationic Polyelectrolyte | Sodium 2-methyl-2-propenesulfonate | Soil Conditioning | Used in soil conditioner preparations. | alibaba.com |

| Smart Superabsorbent Polymer | 2-Acrylamido-2-methyl-1-propanesulfonic acid, Acrylic Acid | Controlled Fertilizer Release | Enhances controlled release of loaded phosphorus fertilizer. | acs.org |

Catalytic and Reaction Engineering Research

Immobilization and Functionalization of Sulfonic Acid Moieties for Catalysis

The heterogenization of sulfonic acid groups, including those derived from 2-propene-1-sulfonic acid, onto solid supports is a critical strategy in developing robust and reusable solid acid catalysts. beilstein-journals.orgresearchgate.net This approach aims to overcome the drawbacks of homogeneous acid catalysts, such as corrosion, difficulty in separation, and environmental concerns. nih.gov The immobilization process involves anchoring the sulfonic acid moieties onto various inorganic or organic materials, thereby creating a stable and active catalytic surface. beilstein-journals.orgunipr.it

Synthesis of Sulfonic Acid-Functionalized Mesoporous Materials

Mesoporous materials, such as SBA-15 and MCM-41, are excellent supports for sulfonic acid catalysts due to their high surface area, large pore volume, and ordered pore structures. unipr.ituq.edu.au These properties allow for high dispersion of active sites and efficient diffusion of reactants and products. unipr.it The functionalization of these materials with sulfonic acid groups can be achieved through two primary methods: post-synthesis grafting and direct co-condensation. uq.edu.auresearchgate.net

In the post-synthesis approach, a pre-synthesized mesoporous material is reacted with a sulfur-containing precursor, such as 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation of the thiol groups to sulfonic acid groups using an oxidizing agent like hydrogen peroxide. uq.edu.auresearchgate.net The direct co-condensation method involves the simultaneous hydrolysis and condensation of a silica precursor (e.g., tetraethylorthosilicate - TEOS) and an organosilane with a thiol group in the presence of a structure-directing agent. uq.edu.auresearchgate.net

A novel solvent-free technique has also been developed for synthesizing sulfonic acid group-functionalized mesoporous organosilica. rsc.org This method utilizes the self-assembly of a block copolymer template with MPTMS and tetramethoxysilane (TMOS) under melting conditions, resulting in materials with high acid concentrations. rsc.org For instance, mesoporous organosilica prepared using only MPTMS as the precursor can achieve an ultra-high sulfur concentration of 5.51 mmol g⁻¹, which is higher than that of commercial Amberlyst 15. rsc.org

The choice of synthetic route and precursors can influence the final properties of the catalyst, including acid site density, hydrophobicity, and stability. uq.edu.au For example, co-functionalizing with alkyl groups can enhance catalytic activity by increasing the hydrophobicity of the material. mdpi.com

Table 1: Synthesis Methods for Sulfonic Acid-Functionalized Mesoporous Materials

| Method | Description | Precursors | Key Features |

|---|---|---|---|

| Post-synthesis Grafting | Pre-synthesized mesoporous material is functionalized in a subsequent step. | MPTMS, H₂O₂ | Allows for preservation of the mesoporous structure. |

| Direct Co-condensation | Silica precursor and organosilane are condensed together. | TEOS, MPTMS | Can achieve higher loading of functional groups. |

| Solvent-Free Synthesis | Self-assembly of precursors under melting conditions. | MPTMS, TMOS | Environmentally friendly, produces high acid density materials. rsc.org |

Design of Supported Solid Acid Catalysts

The design of supported solid acid catalysts focuses on creating stable and highly active materials by immobilizing sulfonic acid groups onto various supports. researchgate.netunipr.it Besides mesoporous silica, other materials like zirconia, titania, and even natural materials like perlite have been used as supports. researchgate.netmdpi.com The choice of support can significantly impact the catalyst's performance. For instance, the chemical structure of perlite, which contains SiO₂ and Al₂O₃, along with its high stability and low cost, makes it a suitable candidate for catalyst immobilization. researchgate.net

The immobilization of sulfonic acid groups is often achieved by grafting organosilanes containing a terminal functional group that can be converted to a sulfonic acid. mdpi.com For example, propylsulfonic acid groups can be introduced onto a support. The resulting materials often exhibit Brønsted acidity, which is crucial for many acid-catalyzed reactions. unipr.it The acid strength of these supported catalysts can be influenced by the nature of the support and the functional group. For instance, the pKa of benzenesulfonic acid is different from that of propanesulfonic acid, leading to different catalytic activities when immobilized on the same support. unipr.it

Magnetic nanoparticles have also emerged as a novel support for sulfonic acid catalysts. rsc.org These supports allow for easy separation and recovery of the catalyst using an external magnetic field, enhancing their reusability. rsc.org For example, 3-(propylthio)propane-1-sulfonic acid has been immobilized on functionalized magnetic nanoparticles, creating an efficient and recyclable catalyst. rsc.org

Table 2: Characterization of Supported Solid Acid Catalysts

| Catalyst | Support Material | Functional Group | Acid Site Density (mmol/g) | Key Application |

|---|---|---|---|---|

| Perlite-SO₃H | Perlite | Sulfonic acid | - | Multicomponent reactions researchgate.net |

| Fe₃O₄@ZrO₂-Pr-SO₃H | Zirconia-coated magnetite | Propylsulfonic acid | - | Protection of alcohols mdpi.com |

| PTPSA@SiO₂–Fe₃O₄ | Silica-coated magnetite | 3-(propylthio)propane-1-sulfonic acid | - | Synthesis of nitrogen heterocycles rsc.org |

Catalytic Applications in Organic Synthesis

Sulfonic acid-functionalized materials, including those derived from this compound, are versatile catalysts for a wide range of organic transformations. Their strong Brønsted acidity enables them to efficiently catalyze reactions such as multi-component reactions, condensation processes, and rearrangement reactions. uq.edu.aumdpi.comresearchgate.net

Multi-component Reactions and Condensation Processes

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. scielo.brnih.gov Sulfonic acid-functionalized catalysts have proven to be highly effective in promoting various MCRs. For instance, they have been successfully employed in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones and the Hantzsch reaction for the synthesis of 1,4-dihydropyridines. uq.edu.auscielo.br

These solid acid catalysts offer several advantages in MCRs, including high yields, mild reaction conditions, and easy catalyst recovery and reuse. researchgate.netscielo.br For example, perlite-based sulfonic acid has been used as a reusable catalyst for the synthesis of various heterocyclic compounds through MCRs. researchgate.net Similarly, sulfonic acid-functionalized ionic liquids, both in homogeneous and supported forms, have been extensively used to catalyze the synthesis of pyrimido[4,5-d]pyrimidine derivatives and other important heterocyclic scaffolds. scielo.br

Condensation reactions, such as the Claisen-Schmidt condensation, also benefit from the use of these solid acid catalysts. researchgate.net Sulfonic acid-functionalized ethane-silica hybrid materials have shown higher activity and selectivity in the condensation of acetophenone with benzaldehyde compared to conventional sulfonic acid-containing mesoporous catalysts. researchgate.net

Table 3: Application of Sulfonic Acid Catalysts in Multi-component Reactions

| Reaction | Catalyst | Substrates | Product | Yield (%) |

|---|---|---|---|---|

| Biginelli Reaction | SBA-15-Ph-SO₃H | Aldehyde, β-ketoester, urea/thiourea | 3,4-Dihydropyrimidinone | Good to Excellent beilstein-journals.org |

| Hantzsch Reaction | Sulfonated carbon-silica composite | Aldehyde, β-dicarbonyl compound, ammonia | 1,4-Dihydropyridine | - nih.gov |

| Pechmann Condensation | Perlite-SO₃H | Phenol, β-ketoester | Coumarin | Excellent researchgate.net |

Acid-Catalyzed Rearrangement Reactions

Acid-catalyzed rearrangement reactions are fundamental transformations in organic chemistry. Sulfonic acid-functionalized materials have been successfully applied as catalysts for these reactions, offering a greener alternative to traditional homogeneous acids. uq.edu.auscirp.orgresearchgate.net

The Beckmann rearrangement, which converts an oxime to an amide, is a classic example. scirp.orgresearchgate.net Sulfonic acid-functionalized mesoporous polymers and SBA-15 have been shown to be efficient catalysts for the liquid-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. researchgate.netscirp.orgresearchgate.net For example, a sulfonic acid functionalized SBA-15 catalyst gave a 32.3% yield in the Beckmann rearrangement. researchgate.net

The Fries rearrangement, another important acid-catalyzed reaction, has also been successfully carried out using sulfonic acid-based catalysts. uq.edu.au These solid acids facilitate the rearrangement of phenyl esters to hydroxyaryl ketones. The use of heterogeneous catalysts in these rearrangements simplifies product purification and catalyst recycling. uq.edu.au

Table 4: Performance of Sulfonic Acid Catalysts in Rearrangement Reactions

| Reaction | Catalyst | Substrate | Product | Conversion/Yield (%) |

|---|---|---|---|---|

| Beckmann Rearrangement | Sulfonic acid-functionalized mesopolymer | Cyclohexanone oxime | ε-Caprolactam | - researchgate.net |

| Beckmann Rearrangement | SBA-15-Ph-SO₃H | Cyclohexanone oxime | ε-Caprolactam | 32.3% Yield researchgate.net |

| Fries Rearrangement | Sulfonic acid-based mesostructures | Phenyl ester | Hydroxyaryl ketone | - uq.edu.au |

Fundamental Studies in Acid-Catalyzed Equilibria

Understanding the fundamental aspects of acid-catalyzed equilibria is crucial for optimizing catalytic processes. Studies have shown that the equilibrium between isomeric α,β- and β,γ-unsaturated sulfonic acids, such as 1-propene-1-sulfonic acid and this compound, can be influenced by both acidic and basic conditions. researchgate.net For instance, the interconversion of these isomers can be achieved at elevated temperatures in both 1N sodium hydroxide and concentrated sulfuric acid. researchgate.net

The equilibration of this compound with the hydrogen sulfate of 2-propanol-1-sulfonic acid in sulfuric acid is significantly faster than its equilibration with 1-propene-1-sulfonic acid, suggesting the involvement of an intramolecular catalytic mechanism. researchgate.net

Furthermore, the hydrolysis of cellulose using α-hydroxysulfonic acids demonstrates a reversible equilibrium. umaine.edu These acids can be reverted to their non-acidic constituents under specific conditions, which simplifies acid recovery and recycling. umaine.edu The position of this equilibrium is dependent on the nature of the constituents used to synthesize the acid, allowing for the tuning of acid strength and decomposition for specific process designs. umaine.edu Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions like the esterification of sulfonic acids, providing insights into the reaction pathways and transition states. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating 2-Propene-1-sulfonic acid from complex mixtures and quantifying its presence. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are particularly valuable.

Reverse phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of this compound and its sodium salt. sielc.comsielc.com Method development often involves optimizing the mobile phase composition and column chemistry to achieve efficient separation.

A common RP-HPLC method utilizes a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid. sielc.comsielc.com The acidic conditions ensure that the sulfonic acid group is in its protonated form, leading to better retention and peak shape on a non-polar stationary phase. For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com

The choice of the stationary phase is also critical. Columns like the Newcrom R1, which has low silanol activity, or standard C18 columns are often employed. sielc.comsielc.com The selection depends on the specific separation requirements, including the nature of potential impurities.

A typical isocratic RP-HPLC method for the sodium salt of this compound might use the following conditions:

| Parameter | Condition |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV, MS-compatible with formic acid |

This table is based on information from multiple sources. sielc.comsielc.com

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates without sacrificing separation efficiency.

The methods developed for RP-HPLC can often be transferred to UPLC systems, with appropriate adjustments to flow rate and gradient profiles. sielc.comsielc.com The use of columns with 3 µm particles is a common strategy for transitioning to faster UPLC applications, providing a significant reduction in run time while maintaining robust separation of this compound from other components. sielc.comatamanchemicals.comatamanchemicals.com

The RP-HPLC methods developed for analytical purposes are often scalable for preparative applications, which aim to isolate and purify larger quantities of this compound or its impurities. sielc.comsielc.com Preparative chromatography utilizes larger columns and higher flow rates to handle increased sample loads.

The scalability of the analytical method is a key consideration during its initial development. sielc.com By ensuring the method is robust and provides good resolution, the transition to a preparative scale becomes more straightforward. This allows for the effective isolation of impurities for further structural elucidation or for obtaining highly pure this compound for specific applications. sielc.comatamanchemicals.comatamanchemicals.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Spectroscopic Elucidation of Chemical Structure and Properties

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will exhibit distinct absorption bands corresponding to the sulfonic acid group and the alkene moiety.

The sulfonic acid group (–SO₃H) is characterized by strong and broad absorption bands. The S=O stretching vibrations are particularly prominent and typically appear in the region of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. The O-H stretching of the sulfonic acid group is also a key feature, usually observed as a broad band in the 3000-2500 cm⁻¹ region.

The presence of the propene group (CH₂=CH-CH₂–) will give rise to several characteristic peaks. The C=C stretching vibration of the double bond is expected around 1645 cm⁻¹. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹, while the C-H stretching of the methylene group will be just below 3000 cm⁻¹.

A specification sheet for the sodium salt of this compound indicates that the infrared spectrum should conform to a standard, confirming the presence of these key functional groups. thermofisher.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (sulfonic acid) | 3000-2500 (broad) |

| =C-H stretch (alkene) | >3000 |

| C-H stretch (alkane) | <3000 |

| C=C stretch (alkene) | ~1645 |

| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 |

This table represents typical IR absorption ranges for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. The vinyl protons (CH₂=CH–) would appear as complex multiplets in the downfield region, typically between 5.0 and 6.0 ppm. The methylene protons adjacent to the sulfonyl group (–CH₂–SO₃H) would be expected to resonate further downfield due to the electron-withdrawing effect of the sulfonic acid group, likely in the range of 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the double bond (CH₂=CH–) would appear in the alkene region of the spectrum, generally between 110 and 140 ppm. The methylene carbon attached to the sulfur atom (–CH₂–SO₃H) would be found further upfield, with its chemical shift influenced by the electronegative sulfur and oxygen atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of polymers containing this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. centexbel.be This method is instrumental in determining thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymeric materials. centexbel.be

In the study of copolymers involving sulfonic acid derivatives, DSC is used to characterize the thermal properties of the resulting materials. For instance, block copolymers of poly(N-vinylcarbazole) with derivatives like poly(2-methyl-2-propene-1-sulfonic acid) have been characterized using DSC to understand their thermal behavior. acs.orgfigshare.com The analysis provides insights into the miscibility and morphology of polymer blends. acs.orgfigshare.comresearchgate.net The DSC thermogram reveals changes in heat flow associated with thermal events, allowing for the determination of key transition temperatures. centexbel.be The process involves heating a small sample in a DSC pan alongside an empty reference pan, with the instrument recording any difference in heat flow between the two. centexbel.be

TGA studies on polymers containing sulfonic acid groups, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), often reveal a multi-step degradation process. nih.gov An initial weight loss is typically observed at temperatures up to 100-150°C, corresponding to the evaporation of physically bound water. nih.govmarquette.edu A subsequent weight loss step, often occurring between 200°C and 350°C, is attributed to the decomposition of the sulfonic acid groups. nih.govicm.edu.pl The final stage of degradation at higher temperatures (above 350°C) corresponds to the decomposition of the main polymer backbone. nih.govresearchgate.net For example, the thermal stability of poly(vinylsulfonic acid) and its sodium salt has been extensively studied using TGA, showing that degradation begins around 150-200°C. marquette.edu TGA is also used to evaluate the thermal stability of copolymers and composites, where the incorporation of sulfonic acid moieties can influence the degradation profile. researchgate.netresearchgate.net

| Temperature Range (°C) | Event | Associated Material/Group | Reference |

|---|---|---|---|

| ~70-150 | Initial Weight Loss | Evaporation of bound water | nih.govmarquette.edu |

| ~200-350 | Second Stage Decomposition | Decomposition of sulfonic acid groups | nih.govicm.edu.pl |

| >350 | Final Stage Decomposition | Decomposition of polymer backbone | nih.govresearchgate.net |

Differential Scanning Calorimetry (DSC) Applications

Microscopic and Elemental Characterization of Materials

Microscopic and elemental analysis techniques provide visual and chemical information about the structure and composition of materials incorporating this compound.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. scribd.com It is widely used to observe the surface morphology and microstructure of polymers and composites. For hydrogels and composites containing poly(this compound) or its derivatives, SEM images can reveal details about the pore structure, surface texture, and the distribution of different phases. researchgate.netresearchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. scribd.comnanoscience.com When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the elements present. scribd.com The EDX detector measures the energy of these X-rays, allowing for the identification and semi-quantitative analysis of the elemental composition of the sample's surface. scribd.comipfdd.de In the context of this compound-containing materials, EDX is used to confirm the presence and distribution of sulfur from the sulfonic acid groups, as well as other elements present in the composite material. rsc.orgatamanchemicals.com This combined SEM-EDX analysis is crucial for confirming successful synthesis and for understanding the material's structure-property relationships. nanoscience.com

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can reveal the internal structure of materials at a much higher resolution than SEM. It is particularly useful for visualizing the nanoscale morphology of self-assembled structures, such as the nanomicelles formed by block copolymers containing poly(this compound) derivatives. acs.orgfigshare.com Studies have used TEM to observe the size and arrangement of nanoparticles and to confirm the morphology of complex polymer systems. acs.orgfigshare.comrsc.org

Elemental mapping, often performed in conjunction with TEM or SEM, provides a visual representation of the spatial distribution of elements within a sample. rsc.org This is achieved by collecting EDX data from each point as the electron beam scans across the sample area. The resulting maps show the concentration of specific elements, such as sulfur from the sulfonic acid groups, across the analyzed region. This technique is invaluable for confirming the uniform incorporation of functional groups and for studying the phase separation and domain structure in multicomponent polymer systems. rsc.org

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Transport Phenomena and Biopharmaceutical Studies (Methodological Focus)

The study of transport phenomena in hydrogels and membranes containing this compound is critical for their application in areas like drug delivery and separation processes. The sulfonic acid groups, being ionic, significantly influence the transport of water, ions, and charged molecules.

Methodologies to study transport phenomena often involve swelling studies and diffusion experiments. The swelling behavior of hydrogels is investigated by measuring the weight or volume change of the hydrogel when immersed in solutions of different pH or ionic strength. mdpi.com The high density of anionic sulfonic acid groups leads to pH-independent swelling behavior in some hydrogels.

For biopharmaceutical applications, the focus is on the controlled release of therapeutic agents. researchgate.net Methodologies include loading a model drug into the hydrogel and then monitoring its release into a surrounding medium over time, often using UV-Vis spectroscopy to determine the drug concentration. researchgate.net The release kinetics can be analyzed using various mathematical models to understand the diffusion mechanism. The interaction between the drug molecules and the polymer network, which can involve electrostatic interactions with the sulfonic acid groups, governs the transport and release profile. acs.org Studies on double network hydrogels, which may include polymers like poly(2-acrylamido-2-methyl-propane sulfonic acid), investigate their mechanical properties and the transport of molecules within their structure, which is crucial for applications like tissue replacement. acs.org

Environmental Fate and Ecotoxicological Research

Environmental Persistence and Biodegradation Pathways

The environmental persistence of 2-Propene-1-sulfonic acid is considered to be low. fishersci.com Studies indicate that its biodegradation is likely to occur in both soil and aquatic environments, provided that local microorganisms have a period of acclimation. atamanchemicals.comatamanchemicals.com In one study using a soil microflora inoculum in a mineral salts medium, the decomposition of its sodium salt took 16 days. atamanchemicals.com

If released into the atmosphere, the compound is expected to exist in both vapor and particulate phases. atamanchemicals.com It is predicted to degrade through reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 29 days. atamanchemicals.com Removal from the atmosphere can also happen through wet and dry deposition. atamanchemicals.com

Aquatic Mobility and Distribution Assessments

This compound is expected to have very high mobility in soil. atamanchemicals.comatamanchemicals.com This is based on estimated soil organic carbon-water partitioning coefficient (Koc) values that range from 1.4 to 12. atamanchemicals.comatamanchemicals.com Its high mobility is further supported by its significant water solubility, which is reported to be 40 g/L. fishersci.co.ukchemicalbook.com Due to these properties, it is likely to be mobile in the wider environment. fishersci.com

Volatilization from moist or dry soils is not anticipated to be a significant fate process. This is based on an estimated vapor pressure of 2.36 x 10⁻⁵ mm Hg at 25°C and an estimated Henry's Law constant of 2.52 x 10⁻⁹ atm-cu m/mole. atamanchemicals.com As a sulfonic acid, it is expected to be highly ionized in the environment. industrialchemicals.gov.au

Ecotoxicity Studies on Aquatic Organisms

Ecotoxicological studies have been conducted to determine the potential impact of this compound on aquatic life. These evaluations focus on algae, aquatic invertebrates, and fish.

Green algae have been identified as the most sensitive aquatic species to Sodium 2-propene-1-sulfonate. atamanchemicals.com Research has yielded 72-hour EC50 (half maximal effective concentration) values for green algae in the range of 230-236 mg of active ingredient per liter. atamanchemicals.com The No Observed Effect Concentrations (NOEC) from these studies were found to be between 31 and 75 mg/L. atamanchemicals.com Another study on the freshwater alga Desmodesmus subspicatus reported a 72-hour EC50 of greater than 500 mg/L. fishersci.com

Table 1: Algal Growth Inhibition Data for this compound sodium salt

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Green Algae | EC50 | 72h | 230 - 236 | atamanchemicals.com |

| Green Algae | NOEC | 72h | 31 - 75 | atamanchemicals.com |

| Desmodesmus subspicatus | EC50 | 72h | > 500 | fishersci.com |

Acute toxicity tests on the water flea, Daphnia magna, have been conducted following OECD Test Guideline 202. oecd.orgjneonatalsurg.com These studies assess the concentration at which the substance causes immobilization. For Sodium 2-propene-1-sulfonate, the 48-hour EC50 for Daphnia magna has been reported to be greater than 318 mg/L and greater than 500 mg/L in different studies. fishersci.comatamanchemicals.com

Table 2: Daphnia Magna Immobilization Data for this compound sodium salt

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | EC50 | 48h | > 318 | atamanchemicals.com |

| Daphnia magna | EC50 | 48h | > 500 | fishersci.com |

Acute toxicity studies in fish have shown a relatively low level of toxicity for Sodium 2-propene-1-sulfonate. A 96-hour static test on the zebrafish (Brachydanio rerio) determined an LC50 (lethal concentration for 50% of the test animals) of 4600 mg/L. fishersci.com Another study reported a fish LC50 of greater than 400 mg of active ingredient per liter. atamanchemicals.com

Table 3: Fish Acute Toxicity Data for this compound sodium salt

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | LC50 | 96h | > 400 | atamanchemicals.com |

| Brachydanio rerio (Zebrafish) | LC50 | 96h | 4600 | fishersci.com |

Q & A

Basic: What are the standard methods for synthesizing 2-propene-1-sulfonic acid and its derivatives in laboratory settings?

Answer: